molecular formula C15H21N5O2S B118565 2-Amino-(6-amidobiotinyl)pyridine CAS No. 153086-93-2

2-Amino-(6-amidobiotinyl)pyridine

Cat. No.: B118565
CAS No.: 153086-93-2
M. Wt: 335.4 g/mol
InChI Key: HTVVZQSPJYVEDP-BHDSKKPTSA-N
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Description

2-Amino-(6-amidobiotinyl)pyridine is a fluorescent compound that has gained significant attention in scientific research due to its unique properties. This compound is particularly noted for its ability to tag oligosaccharides, facilitating their detection and analysis in various biological and chemical contexts .

Preparation Methods

Chemical Reactions Analysis

2-Amino-(6-amidobiotinyl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions are typically modified versions of the original compound, tailored for specific research applications .

Mechanism of Action

The mechanism of action of 2-Amino-(6-amidobiotinyl)pyridine involves its ability to form stable complexes with oligosaccharides through reduction amination. This process tags the oligosaccharides, allowing for their detection and analysis. The compound’s biotinyl group interacts with streptavidin or avidin, forming stable complexes that can be used in various biological assays .

Comparison with Similar Compounds

2-Amino-(6-amidobiotinyl)pyridine is unique due to its dual functionality as a fluorescent tag and a biotinylated molecule. Similar compounds include:

These compounds share some functional similarities but differ in their specific applications and the nature of their interactions with biological molecules.

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-aminopyridin-2-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S/c16-11-5-3-6-12(18-11)19-13(21)7-2-1-4-10-14-9(8-23-10)17-15(22)20-14/h3,5-6,9-10,14H,1-2,4,7-8H2,(H2,17,20,22)(H3,16,18,19,21)/t9-,10-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVVZQSPJYVEDP-BHDSKKPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC3=CC=CC(=N3)N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=CC(=N3)N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80934672
Record name 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)-N-(6-imino-1,6-dihydropyridin-2-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153086-93-2
Record name 2-Amino-(6-amidobiotinyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153086932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)-N-(6-imino-1,6-dihydropyridin-2-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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